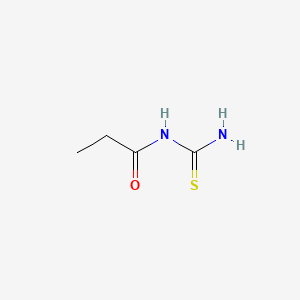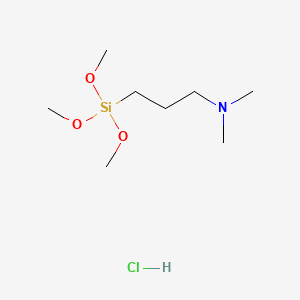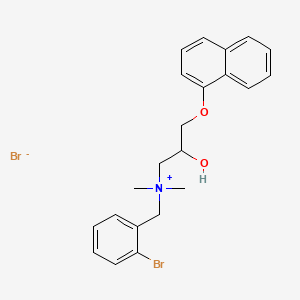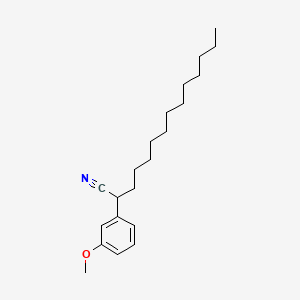
1-(3-Methoxyphenyl)tridecane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)tridecane-1-carbonitrile is an organic compound with the molecular formula C21H33NO and a molecular weight of 315.49 g/mol . It is also known by other names such as α-dodecyl-3-methoxybenzylcyanide and α-dodecyl-3-methoxybenzeneacetonitrile . This compound is characterized by the presence of a methoxyphenyl group attached to a tridecane chain with a nitrile group at the terminal position.
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile typically involves the reaction of 3-methoxybenzyl chloride with tridecane-1-nitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)tridecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)tridecane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)tridecane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Methoxyphenyl)dodecane-1-carbonitrile: Similar structure but with a shorter alkyl chain.
1-(3-Methoxyphenyl)pentadecane-1-carbonitrile: Similar structure but with a longer alkyl chain.
1-(3-Methoxyphenyl)hexadecane-1-carbonitrile: Similar structure but with an even longer alkyl chain.
The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity .
Propiedades
Número CAS |
97692-46-1 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)tetradecanenitrile |
InChI |
InChI=1S/C21H33NO/c1-3-4-5-6-7-8-9-10-11-12-14-20(18-22)19-15-13-16-21(17-19)23-2/h13,15-17,20H,3-12,14H2,1-2H3 |
Clave InChI |
XQFUAOZYESVVFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C#N)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


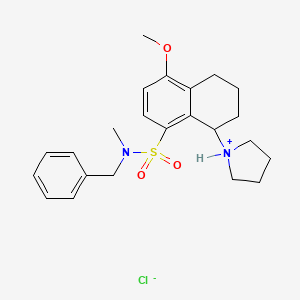
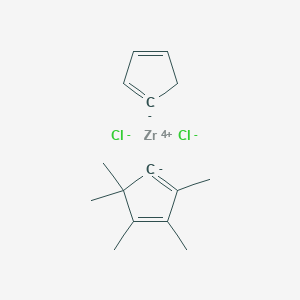
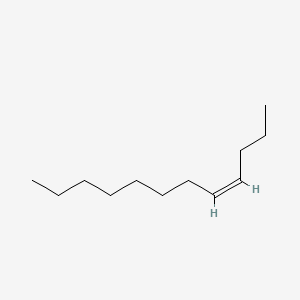
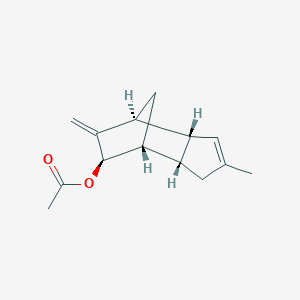
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)


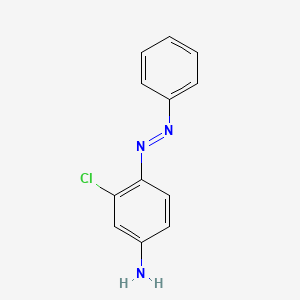
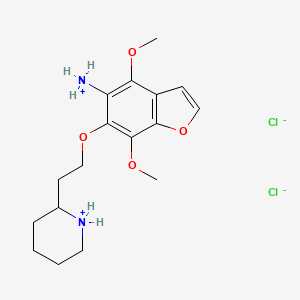
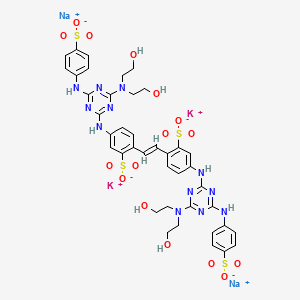
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
